

Spectroscopic Profile of 5-(4-Chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(4-Chlorophenyl)thiazol-2-amine**, a molecule of interest in medicinal chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The information presented herein is intended to support researchers in the identification, characterization, and further development of this and related thiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-(4-Chlorophenyl)thiazol-2-amine**, which is also commonly referred to as 2-Amino-4-(4-chlorophenyl)thiazole.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
12.65	Singlet	1H	NH (Amide, in derivative)
7.85	Doublet	2H	Aromatic CH
7.45	Doublet	2H	Aromatic CH

Note: The ^1H NMR data is based on a derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, as detailed in the cited literature. The amide proton signal at 12.65 ppm is a result of this derivatization. The aromatic protons of the 4-chlorophenyl group are observed at 7.85 and 7.45 ppm.[1]

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Data for the ^{13}C NMR of the specific target compound **5-(4-Chlorophenyl)thiazol-2-amine** were not explicitly found in the searched literature. However, analysis of related thiazole derivatives suggests the following expected regions for the carbon signals.

Chemical Shift (δ) ppm (Predicted)	Assignment
~168	C2 (Carbon bearing the amino group)
~150	C4 (Carbon of the thiazole ring)
~134	C-Cl (Aromatic carbon attached to chlorine)
~129	Aromatic CH
~127	Aromatic CH
~105	C5 (Carbon of the thiazole ring)

MS (Mass Spectrometry) Data

The mass spectrum of the derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, shows a molecular ion peak $[\text{M}]^+$ at m/z 286.[1] The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments.

m/z	Relative Intensity (%)	Assignment
286	21.6	[M]+
210	100	[M - COCH ₂ Cl]+
168	91.7	[Fragment]
133	48.4	[Fragment]
89	63.9	[Fragment]

IR (Infrared) Spectroscopy Data

The IR spectrum of 2-Amino-4-(4-chlorophenyl)thiazole shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3429, 3282	Strong	NH ₂ stretching (primary amine)
3068	Medium	Aromatic C-H stretching
1629	Strong	C=N stretching (thiazole ring)
1533	Strong	Aromatic C=C stretching
1132	Medium	C-N stretching
825	Strong	C-Cl stretching
690	Medium	C-S stretching

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-(4-Chlorophenyl)thiazol-2-amine**.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

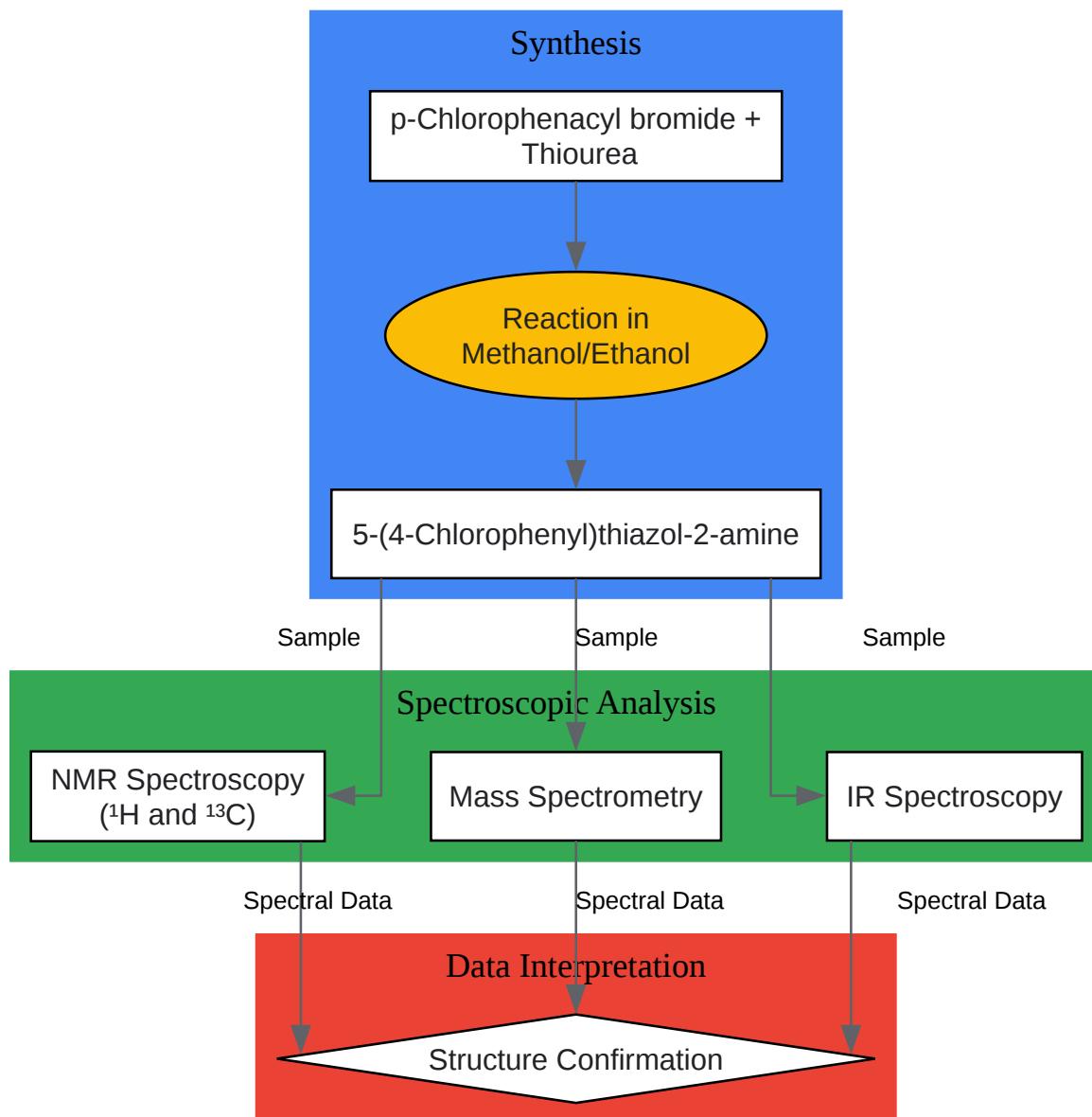
A mixture of p-chlorophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-amino-4-(4-chlorophenyl)thiazole.^[1] Alternatively, a mixture of thiourea and α -bromo-4-

chloroacetophenone in ethanol can be stirred at 70°C for one hour. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered and dried.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a Bruker spectrometer operating at 400 MHz. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)


Mass spectra are obtained using a mass spectrometer with an electron ionization source. The sample is introduced, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with KBr to form a pellet, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like **5-(4-Chlorophenyl)thiazol-2-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-Chlorophenyl)thiazol-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353873#spectroscopic-data-of-5-4-chlorophenyl-thiazol-2-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com